Cas no 2229587-86-2 (2-(1,2-oxazol-3-yl)prop-2-enoic acid)

2-(1,2-Oxazol-3-yl)prop-2-enoic acid is a versatile heterocyclic compound featuring an oxazole ring conjugated with an acrylic acid moiety. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and functional materials. The presence of both the oxazole and acrylate groups enables diverse chemical modifications, including cycloadditions, nucleophilic substitutions, and polymerization reactions. Its dual functionality enhances compatibility with cross-coupling and conjugate addition methodologies, making it valuable for constructing complex molecular architectures. The compound's stability under standard conditions and well-defined reactivity profile ensure consistent performance in synthetic workflows. Its potential as a precursor for bioactive molecules further underscores its utility in medicinal chemistry research.
2-(1,2-oxazol-3-yl)prop-2-enoic acid structure
2229587-86-2 structure
Product Name:2-(1,2-oxazol-3-yl)prop-2-enoic acid
CAS No:2229587-86-2
MF:C6H5NO3
MW:139.108801603317
CID:6047702
PubChem ID:165754974
Update Time:2025-10-29

2-(1,2-oxazol-3-yl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1,2-oxazol-3-yl)prop-2-enoic acid
    • EN300-1806697
    • 2229587-86-2
    • Inchi: 1S/C6H5NO3/c1-4(6(8)9)5-2-3-10-7-5/h2-3H,1H2,(H,8,9)
    • InChI Key: SQMSAGYIBNQJQN-UHFFFAOYSA-N
    • SMILES: O1C=CC(C(=C)C(=O)O)=N1

Computed Properties

  • Exact Mass: 139.026943022g/mol
  • Monoisotopic Mass: 139.026943022g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 63.3Ų

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Additional information on 2-(1,2-oxazol-3-yl)prop-2-enoic acid

Introduction to 2-(1,2-oxazol-3-yl)prop-2-enoic acid (CAS No. 2229587-86-2)

2-(1,2-oxazol-3-yl)prop-2-enoic acid, identified by the CAS number 2229587-86-2, is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry and bioorganic synthesis. This molecule, featuring a conjugated system of a prop-2-enoic acid moiety linked to an oxazole ring, presents a unique scaffold for the development of novel pharmacological agents. The oxazole core is a well-documented heterocycle with broad biological activity, while the enone group introduces potential for further functionalization and interaction with biological targets.

The synthesis of 2-(1,2-oxazol-3-yl)prop-2-enoic acid involves strategic bond formations that highlight the versatility of modern organic methodologies. The introduction of the oxazole ring at the propenoic acid position requires precise control over reaction conditions to ensure high yield and purity. Recent advances in transition-metal-catalyzed reactions have enabled more efficient and sustainable routes to this compound, aligning with the growing emphasis on green chemistry principles in pharmaceutical development.

The structural features of CAS No. 2229587-86-2 make it an attractive candidate for exploring new therapeutic modalities. The conjugated enone system can participate in various non-covalent interactions, such as π-stacking and hydrogen bonding, which are critical for drug-receptor binding. Additionally, the oxazole ring can engage in coordination with metal ions or serve as a scaffold for further derivatization, expanding its utility in medicinal chemistry.

In recent years, there has been a surge in research focused on heterocyclic compounds as pharmacophores. 1,2-Oxazoles, in particular, have been extensively studied due to their diverse biological activities ranging from antimicrobial to anti-inflammatory properties. The incorporation of an oxazole moiety into a propenoic acid backbone creates a hybrid structure that may exhibit synergistic effects when tested against multiple disease targets. This concept aligns with the current trend toward multitarget-directed ligands (MTDLs), which aim to address complex pathologies by simultaneously modulating several biological pathways.

One of the most compelling aspects of CAS No. 2229587-86-2 is its potential application in drug discovery programs targeting neurological disorders. Oxazole derivatives have shown promise in preclinical studies as modulators of ion channels and neurotransmitter receptors. The enone group further enhances its potential by allowing for selective interactions with specific protein targets. For instance, studies suggest that similar scaffolds may interfere with aberrant signaling pathways implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The chemical reactivity of 2-(1,2-oxazol-3-yl)prop-2-enoic acid also opens avenues for exploring its role in material science applications beyond pharmaceuticals. The ability to functionalize both the enone and oxazole moieties allows for the creation of polymers or coatings with tailored properties. For example, incorporating this compound into hydrogels could yield materials with enhanced biocompatibility or drug delivery capabilities.

From a synthetic chemistry perspective, CAS No. 2229587-86-2 exemplifies how structural complexity can be leveraged to discover new molecular entities with therapeutic potential. The synthesis often involves multi-step sequences that showcase modern catalytic techniques such as palladium-catalyzed cross-coupling reactions or copper-mediated oxidation processes. These methods not only improve efficiency but also minimize waste generation, reflecting broader efforts within the scientific community to adopt more sustainable practices.

Recent computational studies have further illuminated the pharmacological relevance of 1,2-Oxazolylpropenoates like CAS No. 2229587-86-2 by predicting their binding affinities to various protein targets using molecular docking simulations. These virtual screening approaches have accelerated the identification of lead compounds for experimental validation. Notably, some preliminary findings suggest that derivatives of this scaffold may exhibit inhibitory activity against enzymes involved in metabolic disorders or cancer progression.

The versatility of CAS No. 2229587-86-2 extends to its potential use as an intermediate in industrial processes where fine chemical synthesis is required. Its unique structure allows for selective modifications at multiple positions without compromising overall integrity—a critical factor when scaling up production from laboratory-scale batches to industrial quantities.

In conclusion, 2-(1,2-Oxazol)-3-propenonic acid (CAS No: 2229587–86– 2229587–86–) remains an exciting subject of research due to its structural novelty and broad applicability across multiple scientific disciplines including medicinal chemistry,bioorganic synthesis ,and materials science .As our understandingof heterocyclic systems evolves ,so too does our appreciationfor how these molecules can be engineeredto address pressing global health challenges .

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